molecular formula C22H16O3 B10841567 2-Benzhydryl-7-hydroxy-chromen-4-one

2-Benzhydryl-7-hydroxy-chromen-4-one

Cat. No.: B10841567
M. Wt: 328.4 g/mol
InChI Key: VVMXRAGTHNZYRJ-UHFFFAOYSA-N
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Description

2-Benzhydryl-7-hydroxy-chromen-4-one is a compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a chromen-4-one core with a benzhydryl group at the 2-position and a hydroxyl group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzhydryl-7-hydroxy-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 7-hydroxy-4-chromenone with benzhydryl chloride in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Benzhydryl-7-hydroxy-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.

    Reduction: The chromen-4-one core can be reduced to form chroman derivatives.

    Substitution: The benzhydryl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 7-oxo-2-benzhydryl-chromen-4-one, while reduction of the chromen-4-one core may produce 2-benzhydryl-chroman derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Benzhydryl-7-hydroxy-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals. Additionally, the compound may inhibit enzymes involved in oxidative stress pathways, thereby protecting cells from damage .

Comparison with Similar Compounds

Similar Compounds

    Chroman-4-one: A closely related compound with a similar core structure but lacking the benzhydryl group.

    7-Hydroxy-4-chromenone: Another derivative with a hydroxyl group at the 7-position but without the benzhydryl group.

    2-Phenyl-4H-chromen-4-one: A compound with a phenyl group at the 2-position instead of a benzhydryl group.

Uniqueness

2-Benzhydryl-7-hydroxy-chromen-4-one is unique due to the presence of both the benzhydryl group and the hydroxyl group, which confer distinct chemical and biological properties. The benzhydryl group enhances its lipophilicity, potentially improving its ability to cross cell membranes, while the hydroxyl group contributes to its antioxidant activity.

Properties

Molecular Formula

C22H16O3

Molecular Weight

328.4 g/mol

IUPAC Name

2-benzhydryl-7-hydroxychromen-4-one

InChI

InChI=1S/C22H16O3/c23-17-11-12-18-19(24)14-21(25-20(18)13-17)22(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,22-23H

InChI Key

VVMXRAGTHNZYRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC(=O)C4=C(O3)C=C(C=C4)O

Origin of Product

United States

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